molecular formula C13H17NO2 B1269709 N-Mesityl-3-oxobutanamide CAS No. 19359-16-1

N-Mesityl-3-oxobutanamide

Cat. No. B1269709
CAS RN: 19359-16-1
M. Wt: 219.28 g/mol
InChI Key: GVBDGMRNGLFNRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Mesityl-3-oxobutanamide and its derivatives typically involves condensation reactions where mesityl-containing compounds are reacted with suitable precursors to form the oxobutanamide structure. One method includes the reaction of mesityl isocyanide with photolysed hexa-tert-butylcyclotrisilane, leading to the formation of disilacyclobutanediimines, highlighting the versatility of mesityl-based compounds in synthesis (Weidenbruch et al., 1991).

Molecular Structure Analysis

Structural characterization of N-Mesityl-3-oxobutanamide and related compounds often employs techniques such as X-ray diffraction, revealing details about the molecular conformation, bonding patterns, and crystal packing. For instance, studies have shown that compounds with the mesityl group can adopt specific spatial arrangements due to steric interactions, influencing the overall molecular geometry and reactivity (Calderazzo et al., 1992).

Chemical Reactions and Properties

N-Mesityl-3-oxobutanamide participates in a variety of chemical reactions, leveraging the reactivity of both the mesityl and oxobutanamide portions of the molecule. This includes cycloaddition reactions, where the compound can act as a precursor for the synthesis of complex heterocyclic structures, demonstrating the compound's utility in constructing biologically relevant molecules (Qi et al., 2014).

Scientific Research Applications

Crystal Structure and Spectroscopic Characterization

  • N-Mesityl-3-oxobutanamide derivatives have been extensively studied for their crystal structure and spectroscopic properties. For example, the crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, a related compound, has been reported, highlighting its potential for detailed structural analysis in medicinal chemistry (Sarı et al., 2002).

Photochemical Reactions

  • Studies on the photochemical reactions of mesityl oxide oxime, a related compound, have shown different reaction patterns in protic and aprotic solvents. This research provides insights into the behavior of N-Mesityl-3-oxobutanamide under various conditions (Sato et al., 1972).

Hydrogen Bonding Studies

  • Research into N-aryl-2-chloro-3-oxobutanamides, closely related to N-Mesityl-3-oxobutanamide, has revealed interesting aspects of hydrogen bonding in these compounds, both intra- and intermolecularly (Frohberg et al., 2002).

Quantum Chemical Computational Studies

  • Detailed investigations have been conducted on compounds like N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, which involve N-Mesityl-3-oxobutanamide derivatives. These studies utilize quantum chemistry methods for molecular geometry and vibrational frequency analysis (Sen et al., 2013).

Synthetic Applications

  • N-Mesityl-3-oxobutanamide and its derivatives have been used in the synthesis of various compounds. For instance, the synthesis of Bicyclo[3.1.0]hexan-2-ones via manganese(III) oxidation demonstrates the utility of these compounds in organic synthesis (Asahi et al., 2009).

Multicomponent Reactions

  • Studies on the multicomponent reactions involving N-aryl-3-oxobutanamides reveal the impact of aryl substituents on the reaction behavior, indicating the versatility of N-Mesityl-3-oxobutanamide in chemical synthesis (Tkachenko et al., 2014).

Nanoparticle Synthesis

  • N-Mesityl-3-oxobutanamide has been used in the synthesis of coinage-metal nanoparticles, highlighting its role in nanotechnology and materials science (Bunge et al., 2003).

Future Directions

The future directions of N-Mesityl-3-oxobutanamide could involve further exploration of its reactivity in NHC-catalyzed reactions . The effect of the N-mesityl group in these reactions provides a roadmap for catalyst selection and design .

properties

IUPAC Name

3-oxo-N-(2,4,6-trimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8-5-9(2)13(10(3)6-8)14-12(16)7-11(4)15/h5-6H,7H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBDGMRNGLFNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mesityl-3-oxobutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhang, X Gao, H Yu, J Bi, G Zhang - ACS omega, 2017 - ACS Publications
A tandem oxidative α-hydroxylation/β-acetalization reaction of β-ketoamides was developed in the presence of PIDA and NaOH. This reaction proceeded at 25 C in the absence of a …
Number of citations: 6 pubs.acs.org

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